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Compound of Interest

Compound Name: 3-Fluoroisatoic anhydride

Cat. No.: B065496 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3-Fluoroisatoic anhydride, with the IUPAC name 8-fluoro-1H-3,1-benzoxazine-2,4-dione, is a

fluorinated heterocyclic compound that serves as a versatile building block in organic

synthesis. Its electrophilic nature, enhanced by the presence of an electron-withdrawing

fluorine atom, makes it a highly reactive precursor for the synthesis of a wide array of nitrogen-

containing heterocycles, most notably quinazolinones. This guide provides a comprehensive

overview of the electrophilic properties of 3-Fluoroisatoic anhydride, detailing its reactivity,

reaction mechanisms, and applications, with a focus on providing actionable data and

experimental protocols for laboratory use.

Physicochemical and Spectroscopic Data
A thorough understanding of the physicochemical and spectroscopic properties of a reagent is

fundamental for its effective application in synthesis and for the characterization of its reaction

products.
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Property Value

Molecular Formula C₈H₄FNO₃

Molecular Weight 181.12 g/mol

Appearance Off-white to pale yellow powder

Melting Point Not readily available

Solubility Soluble in DMSO

Spectroscopic Data
While specific, experimentally verified spectra for 3-Fluoroisatoic anhydride are not widely

published, data from analogous compounds and general spectroscopic principles for

anhydrides can provide valuable insights for characterization.

2.2.1. Infrared (IR) Spectroscopy

The IR spectrum of an acid anhydride is characterized by two distinct carbonyl (C=O)

stretching bands resulting from symmetric and asymmetric stretching vibrations. For cyclic

anhydrides, the lower frequency band is typically the strongest. Additionally, C-O stretching

bands are observed.

Functional Group Characteristic Absorption (cm⁻¹)

Anhydride C=O Stretch (Asymmetric) 1870 - 1845

Anhydride C=O Stretch (Symmetric) 1800 - 1775

C-O Stretch 1300 - 1000

Note: The presence of the fluorine atom and the aromatic ring may cause slight shifts in these

absorption bands.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum of 3-Fluoroisatoic anhydride is expected to show signals

in the aromatic region, with coupling patterns influenced by the fluorine atom. Protons on the

aromatic ring will exhibit complex splitting patterns due to both proton-proton and proton-

fluorine couplings. The N-H proton will likely appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum will show distinct signals for the two carbonyl carbons

and the aromatic carbons. The carbon atoms bonded to or in proximity to the fluorine atom will

exhibit C-F coupling, which can be a useful diagnostic tool.

Note: Specific chemical shift and coupling constant data for 3-Fluoroisatoic anhydride is not

readily available in the searched literature. The provided information is based on general

principles and data for similar fluorinated aromatic compounds.

Electrophilic Reactivity and Reaction Mechanisms
The electrophilicity of 3-Fluoroisatoic anhydride is centered at the two carbonyl carbons

within the anhydride moiety. The electron-withdrawing nature of the fluorine atom on the

benzene ring further enhances the partial positive charge on these carbons, making them

highly susceptible to nucleophilic attack.

General Reaction with Nucleophiles
3-Fluoroisatoic anhydride readily reacts with a variety of nucleophiles, including amines,

alcohols, and carbanions. The reaction typically proceeds via a nucleophilic acyl substitution

mechanism, leading to the opening of the anhydride ring.

3-Fluoroisatoic Anhydride

Tetrahedral Intermediate

Nucleophilic Attack

Nucleophile (Nu-H)

Ring-Opened ProductRing Opening CO₂ (gas)Decarboxylation

Click to download full resolution via product page

Caption: General mechanism of nucleophilic attack on 3-Fluoroisatoic anhydride.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b065496?utm_src=pdf-body
https://www.benchchem.com/product/b065496?utm_src=pdf-body
https://www.benchchem.com/product/b065496?utm_src=pdf-body
https://www.benchchem.com/product/b065496?utm_src=pdf-body
https://www.benchchem.com/product/b065496?utm_src=pdf-body-img
https://www.benchchem.com/product/b065496?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b065496?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The initial attack of the nucleophile on one of the carbonyl carbons forms a tetrahedral

intermediate. This intermediate then collapses, leading to the cleavage of the C-O bond within

the anhydride ring and the formation of a substituted anthranilic acid derivative. In many cases,

particularly with amine nucleophiles, this is followed by the loss of carbon dioxide.

Role of the Fluorine Substituent
The fluorine atom at the 3-position plays a crucial role in modulating the reactivity of the

molecule. As a highly electronegative atom, it exerts a strong electron-withdrawing inductive

effect (-I effect). This effect increases the electrophilicity of the carbonyl carbons, making 3-
Fluoroisatoic anhydride more reactive towards nucleophiles compared to its non-fluorinated

counterpart.[1]

Application in the Synthesis of Quinazolinones
A primary application of 3-Fluoroisatoic anhydride's electrophilic properties is in the synthesis

of quinazolinones, a class of heterocyclic compounds with a broad spectrum of biological

activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4]

One-Pot, Three-Component Synthesis
A highly efficient method for the synthesis of 2,3-disubstituted-4(3H)-quinazolinones involves a

one-pot, three-component reaction of 3-Fluoroisatoic anhydride, a primary amine, and an

aldehyde.[5][6]
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Reactants
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Caption: Workflow for the one-pot synthesis of 2,3-disubstituted-4(3H)-quinazolinones.

Mechanism:

Ring Opening: The primary amine attacks one of the carbonyl groups of 3-Fluoroisatoic
anhydride, leading to the opening of the anhydride ring and subsequent decarboxylation to

form a 2-amino-N-substituted benzamide intermediate.[7][8]

Imine Formation: The resulting anthranilamide derivative then condenses with the aldehyde

to form an imine intermediate.

Cyclization: Finally, intramolecular cyclization of the imine, followed by tautomerization,

yields the stable 2,3-disubstituted-4(3H)-quinazolinone.
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Experimental Protocol: General Procedure for the One-
Pot Synthesis of 2,3-Disubstituted-4(3H)-Quinazolinones
This protocol is a general guideline adapted from procedures for isatoic anhydride and can be

optimized for specific substrates.[5][9][10]

Materials:

3-Fluoroisatoic anhydride (1.0 mmol)

Primary amine (1.1 mmol)

Aldehyde (1.0 mmol)

Catalyst (e.g., p-toluenesulfonic acid, sulfamic acid, or a Lewis acid, optional)

Solvent (e.g., Ethanol, Acetonitrile, or solvent-free)

Procedure:

To a round-bottom flask, add 3-Fluoroisatoic anhydride (1.0 mmol), the primary amine (1.1

mmol), the aldehyde (1.0 mmol), and the chosen solvent (if any).

If a catalyst is used, add it to the reaction mixture (typically 10-20 mol%).

Stir the reaction mixture at the desired temperature (ranging from room temperature to

reflux) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature.

If the product precipitates, it can be collected by filtration, washed with a cold solvent (e.g.,

ethanol or diethyl ether), and dried.

If the product does not precipitate, the solvent is removed under reduced pressure, and the

crude product is purified by column chromatography on silica gel using an appropriate eluent

system (e.g., hexane/ethyl acetate).

Characterize the purified product by NMR, IR, and mass spectrometry.
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Biological Activity of Resulting Quinazolinone
Derivatives
The quinazolinone scaffold is a "privileged structure" in medicinal chemistry, and derivatives

synthesized from 3-Fluoroisatoic anhydride are of significant interest for their potential

therapeutic applications. The presence of a fluorine atom can enhance the metabolic stability

and binding affinity of the molecule to biological targets.[11]

Cytotoxic Activity
Numerous studies have reported the cytotoxic activity of fluoro-substituted quinazolinone

derivatives against various cancer cell lines. The specific substitution pattern on the

quinazolinone core, a direct result of the choice of amine and aldehyde in the synthesis, plays

a crucial role in determining the potency and selectivity of the cytotoxic effect.

Table of Cytotoxic Activity of Selected Fluoro-Substituted Quinazolinone Derivatives (IC₅₀

values in µM)
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Compound Type Cancer Cell Line IC₅₀ (µM) Reference

6-Fluoro-4(3H)-

quinazolone derivative
MCF-7 (Breast) 3.42 [2]

6-Fluoro-4(3H)-

quinazolone derivative
NCI (Various) 2.51 [2]

3-methylenamino-

4(3H)-quinazolone

derivative

RD

(Rhabdomyosarcoma)
14.65 [2]

3-methylenamino-

4(3H)-quinazolone

derivative

MDA-MB-231 (Breast) 10.62 [2]

2,3-disubstituted

quinazolinone
HCT-116 (Colon) 4.87 - 205.9 [12]

2,3-disubstituted

quinazolinone
MCF-7 (Breast) 14.70 - 98.45 [12]

quinazoline-

oxymethyltriazole
HCT-116 (Colon) 5.33 - 10.72 [13]

quinazoline-

oxymethyltriazole
HepG2 (Liver) 7.94 - 17.48 [13]

This table presents a selection of reported IC₅₀ values for various fluoro-substituted

quinazolinones to illustrate the potential biological activity of compounds derived from

fluorinated precursors like 3-Fluoroisatoic anhydride.

Conclusion
3-Fluoroisatoic anhydride is a valuable and highly reactive electrophilic reagent in organic

synthesis. Its enhanced reactivity, due to the presence of the fluorine substituent, facilitates the

efficient construction of complex heterocyclic molecules, particularly quinazolinones. This guide

has provided a detailed overview of its electrophilic properties, reaction mechanisms, and a

practical framework for its application in the laboratory. The potential for the resulting

fluorinated quinazolinone derivatives to exhibit significant biological activity underscores the
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importance of 3-Fluoroisatoic anhydride as a key building block in drug discovery and

development. Further research into the specific reaction kinetics and the exploration of a

broader range of nucleophiles will undoubtedly continue to expand the synthetic utility of this

versatile compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b065496#3-fluoroisatoic-anhydride-electrophilic-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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